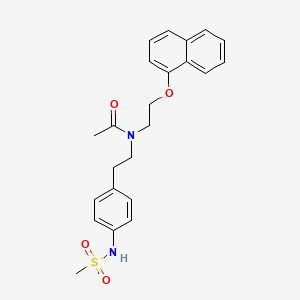
N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
合成経路と反応条件
CPU-228の合成には、重要な中間体の生成と、それらに対する制御された条件下での反応など、複数のステップが含まれます。 詳細な合成経路と反応条件は機密情報であり、多くの場合、特殊な試薬や触媒の使用を伴います .
工業生産方法
CPU-228の工業生産は、通常、最適化された反応条件を用いた大規模合成によって行われ、高い収率と純度が確保されます。 このプロセスには、結晶化、精製、品質管理などのステップが含まれる場合があり、業界基準を満たす必要があります .
化学反応の分析
反応の種類
CPU-228は、次のようなさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: ある官能基が別の官能基と置換されます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒などがあります .
生成される主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によって酸素化誘導体が生成される場合があり、還元によって水素化された化合物が生成される場合があります .
科学研究への応用
CPU-228は、次のような科学研究において幅広い用途があります。
科学的研究の応用
CPU-228 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its effects on cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
CPU-228の作用機序は、特定の分子標的と経路との相互作用を伴います。 酵素や受容体の活性を調節することが示されており、細胞プロセスや生化学経路の変化をもたらします . 例えば、CPU-228は、細胞質カルシウム濃度と細胞内カルシウム負荷レベルの調節に影響を与えることが分かっています .
類似化合物との比較
類似化合物
CPU-228に類似した化合物には、次のようなものがあります。
ドフェチリド: CPU-228の誘導体であり、同様の生物活性を持っています.
その他の生物活性化合物: 類似の分子構造と生化学的活性を有するさまざまな化合物.
独自性
CPU-228は、その特有の分子構造と、調節する独自の生化学経路によって特徴付けられます。 さまざまな科学研究への応用におけるその効力と有効性は、他の類似化合物とは一線を画すものです .
生物活性
N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine, also known by its CAS number 446877-42-5, is a synthetic compound with potential biological activity. Its molecular formula is C23H26N2O4S, and it has a molecular weight of approximately 426.5 g/mol. This compound is characterized by its complex structure, which includes a naphthalene moiety and a methylsulfonyl group, suggesting possible interactions with biological systems that could lead to therapeutic applications.
Molecular Structure
The compound's IUPAC name is N-[2-[4-(methanesulfonamido)phenyl]ethyl]-N-(2-naphthalen-1-yloxyethyl)acetamide. It features:
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 426.5 g/mol
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
- Solubility : Soluble in DMSO
Stability and Storage
The compound should be stored in dry, dark conditions at temperatures between 0 - 4 °C for short-term use or -20 °C for long-term stability.
Antitumor Activity
Recent studies on structurally related compounds indicate significant antiproliferative effects against various cancer cell lines. For example:
- FNA Compound : A structurally similar compound demonstrated an IC50 of 1.30 μM against HepG2 liver cancer cells, showing strong inhibition of tumor growth in xenograft models . This suggests that this compound may exhibit comparable activity.
Apoptosis Induction
In studies involving similar compounds, the induction of apoptosis was observed as a mechanism contributing to their anticancer effects. For instance, FNA treatment led to increased apoptosis rates in HepG2 cells, indicating that this compound might also promote cell death in malignant cells through similar pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition, apoptosis induction |
| N-Acetyl Compound | TBD | TBD | TBD |
Potential Applications
Given its structural characteristics and the biological activity of related compounds, this compound may have potential applications in:
- Cancer Therapy : As a candidate for further development as an anticancer agent.
- Biochemical Research : As a tool for studying HDAC-related pathways.
特性
CAS番号 |
446877-42-5 |
|---|---|
分子式 |
C23H26N2O4S |
分子量 |
426.5 g/mol |
IUPAC名 |
N-[2-[4-(methanesulfonamido)phenyl]ethyl]-N-(2-naphthalen-1-yloxyethyl)acetamide |
InChI |
InChI=1S/C23H26N2O4S/c1-18(26)25(15-14-19-10-12-21(13-11-19)24-30(2,27)28)16-17-29-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,24H,14-17H2,1-2H3 |
InChIキー |
NSXHCQYUSBIMAJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CPU-228; CPU 228; CPU228; V-03; V 03; V03. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















